3-(Cyclopropylamino)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(cyclopropylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-5(7(9)10)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
NKCZNPHEDJXHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Intermediate Formation
A common approach begins with a halogenated derivative of 2-methylpropanoic acid or a related precursor. For example, methacrylic acid can be reacted with hydrogen halides (such as hydrochloric acid or hydrobromic acid) to form halogenated intermediates (e.g., 3-chloro-2-methylpropanoic acid or 3-bromo-2-methylpropanoic acid). This step is typically conducted at temperatures ranging from 0°C to 100°C for 2 to 12 hours, with halogen acid concentrations between 30-48% depending on the halogen used. The molar ratio of halogen acid to methacrylic acid ranges from 0.9:1 to 10:1 to optimize yield and selectivity.
Nucleophilic Substitution with Amines
The halogenated intermediate is then subjected to nucleophilic substitution with cyclopropylamine. This step replaces the halogen atom with the cyclopropylamino group, forming 3-(Cyclopropylamino)-2-methylpropanoic acid or its derivatives. The reaction conditions often require a suitable solvent such as dimethylformamide (DMF) or dichloromethane and may be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve yields and reduce side reactions.
Amidation and Coupling Reactions
In some synthetic routes, the amino acid derivative is formed via amidation reactions where cyclopropylamine is coupled with activated esters or acid chlorides of 2-methylpropanoic acid derivatives. For instance, coupling of cyclopropylamine with ethyl 2-methylpropanoate derivatives in the presence of EDCI and HOBt in DMF yields the target compound with moderate to good yields (around 50-70%).
Purification and Isolation
Post-reaction mixtures are typically subjected to extraction and purification steps. Organic solvents such as dichloromethane, toluene, or ethyl acetate are used for phase separation. The organic phase is often evaporated under reduced pressure, and the crude product is purified by techniques such as recrystallization or reduced pressure distillation to achieve high purity.
| Step Number | Reaction Type | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Halogenation | Methacrylic acid + HCl or HBr (30-48%), 0-100°C, 2-12h | High | Forms halogenated intermediate (3-chloro/bromo) |
| 2 | Nucleophilic substitution | Halogenated intermediate + cyclopropylamine, DMF, EDCI, HOBt | Moderate | Introduces cyclopropylamino group |
| 3 | Amidation/Coupling | Activated ester or acid chloride + cyclopropylamine, EDCI, HOBt | 50-70% | Forms amide bond, improves yield and selectivity |
| 4 | Purification | Extraction with organic solvents, evaporation, distillation | - | Achieves high purity and isolate final compound |
The halogenation step is critical and benefits from precise control of temperature and acid concentration to minimize side reactions and maximize intermediate yield.
Use of coupling agents such as EDCI and HOBt significantly improves the efficiency of the amide bond formation between cyclopropylamine and the acid derivative, as demonstrated in synthetic studies yielding this compound derivatives in 52% isolated yield.
Solvent choice impacts reaction efficiency and purification ease. Dichloromethane and DMF are preferred solvents due to their polarity and ability to dissolve both reactants and coupling agents.
Industrial scale synthesis methods emphasize the use of common, readily available raw materials and recyclable solvents to enhance sustainability and cost-effectiveness.
The preparation of this compound involves a sequence of halogenation, nucleophilic substitution, and amidation reactions. Optimized reaction conditions, including controlled temperature, reagent ratios, and use of coupling agents, are essential for high yields and purity. Purification steps using conventional organic solvents and distillation techniques finalize the process. The methodologies are well-documented in patent literature and peer-reviewed research, providing robust frameworks for both laboratory synthesis and industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylamino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Cyclopropylamino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in stabilizing the compound’s interaction with these targets, enhancing its biological activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The target compound shares a 2-methylpropanoic acid backbone with modifications at the β-amino position. Key structural analogs include:
Physicochemical Properties
Spectral Data and Molecular Characteristics
- FT-IR and NMR: Cyclopropylamino derivatives exhibit distinct C-N stretching (FT-IR ~1250 cm⁻¹) and cyclopropyl proton signals (¹H NMR δ 0.5–1.5 ppm). Heterocyclic analogs (e.g., imidazole) show additional aromatic proton resonances (δ 7.0–8.5 ppm) .
- Molecular Weight and Solubility: this compound (MW: 173.2 g/mol) is smaller than iodopyrazole analogs (MW: ~387.2 g/mol), favoring aqueous solubility . Captopril impurities like (2RS)-2-methyl-3-sulphanylpropanoic acid (MW: 134.2 g/mol) exhibit higher acidity (pKa ~3.5 for -SH vs. ~4.5 for cyclopropylamino group) .
Biological Activity
3-(Cyclopropylamino)-2-methylpropanoic acid (CPMMA) is an organic compound with the molecular formula C₇H₁₃NO₂. Its unique structural features, including a cyclopropyl group and a carboxylic acid functional group, contribute to its diverse biological activities. This article explores the biological activity of CPMMA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
CPMMA's structure includes:
- Cyclopropyl Group : Provides distinct steric and electronic properties.
- Amino Group : Facilitates interactions with biological targets.
- Carboxylic Acid Moiety : Enhances solubility and reactivity.
These features make CPMMA a versatile compound in medicinal chemistry.
Biological Activities
Research indicates that CPMMA exhibits various biological activities, particularly in the following areas:
- Therapeutic Potential : CPMMA has been investigated for its role in modulating metabolic pathways and receptor interactions, suggesting potential applications in treating metabolic disorders and neurological conditions.
- Insecticidal Properties : Studies have indicated that compounds structurally related to CPMMA can exhibit larvicidal activity against Aedes aegypti, a vector for several viral diseases. This highlights the compound's potential in pest control applications .
- Antimicrobial Effects : Preliminary studies suggest that CPMMA may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still under investigation .
The biological activity of CPMMA is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Binding Affinity : CPMMA's structural characteristics allow it to bind effectively to receptors involved in metabolic regulation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, leading to altered cellular responses that can be beneficial in therapeutic contexts.
Comparative Analysis with Similar Compounds
To better understand CPMMA's unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Cyclopentylamino)-2-methylpropanoic acid | Cyclopentyl group instead of cyclopropyl | Potentially different pharmacological profiles |
| 2-(Cyclopropylamino)-2-methylpropanoic acid | Amino group at position 2 | Different reactivity due to amino positioning |
| 3-(Isopropylamino)-2-methylpropanoic acid | Isopropyl group instead of cyclopropyl | Variations in lipophilicity affecting bioavailability |
The distinct cyclopropyl structure of CPMMA may confer specific advantages in terms of sterics and electronic interactions compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of CPMMA, providing valuable insights into its potential applications:
- Insecticide Development : A study focused on identifying new insecticides derived from natural products highlighted CPMMA's structural analogs as promising candidates for controlling mosquito populations resistant to existing pesticides .
- Antimicrobial Research : Investigations into the antimicrobial properties of various compounds indicated that some derivatives of CPMMA showed significant activity against resistant bacterial strains, warranting further exploration into their mechanisms and efficacy .
- Therapeutic Applications : Ongoing research aims to evaluate the efficacy of CPMMA in preclinical models for conditions such as obesity and diabetes, assessing its impact on metabolic regulation and potential side effects.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(Cyclopropylamino)-2-methylpropanoic acid, and how can reaction conditions be optimized for laboratory-scale synthesis?
Methodological Answer: The synthesis typically involves multi-step processes, including cyclopropane ring formation and subsequent functionalization. Key steps may include:
- Halogenation/alkylation : Introduce the cyclopropylamino group via nucleophilic substitution or transition-metal-catalyzed coupling reactions.
- Acid formation : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., using NaOH/HCl) to yield the propanoic acid moiety .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC (as demonstrated for structurally similar compounds in ) .
Optimization parameters:
Q. Q2. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., cyclopropylamino group at C3, methyl at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, expected [M+H] = 156.1022) .
- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtainable .
- HPLC-PDA : Purity assessment using C18 columns with UV detection at 210–254 nm, as applied to analogous compounds in .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .
- Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., dehalogenated or oxidized derivatives) that may interfere with bioactivity .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to validate target specificity .
Q. Q4. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., cyclooxygenase-2), focusing on the cyclopropylamino group’s steric effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogs in and .
Q. Q5. How does the stereochemistry of this compound influence its pharmacokinetic properties, and what chiral resolution methods are recommended?
Methodological Answer:
- Impact on ADME : The (R)-enantiomer may exhibit higher metabolic stability due to reduced CYP450 affinity, as seen in structurally related compounds .
- Resolution Techniques :
Q. Q6. What strategies are effective for comparative structure-activity relationship (SAR) studies between this compound and its halogenated analogs?
Methodological Answer:
- Synthetic Modifications : Introduce halogens (e.g., Cl, Br) at the phenyl ring (if applicable) to assess electronic effects on bioactivity .
- Biological Testing : Compare inhibition constants (K) against targets like proteases or kinases using fluorescence-based assays .
- Thermodynamic Analysis : Measure binding enthalpies via isothermal titration calorimetry (ITC) to quantify halogen bonding contributions .
Q. Q7. How can researchers mitigate degradation issues during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Keep at −20°C in amber vials under inert gas (N) to prevent oxidation/hydrolysis .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
